molecular formula C15H9BrFNO2 B8608123 4-Bromo-1-(4-fluorobenzyl)indoline-2,3-dione

4-Bromo-1-(4-fluorobenzyl)indoline-2,3-dione

Cat. No.: B8608123
M. Wt: 334.14 g/mol
InChI Key: ZDEHBNQLEFADRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(4-fluorobenzyl)indoline-2,3-dione is a useful research compound. Its molecular formula is C15H9BrFNO2 and its molecular weight is 334.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H9BrFNO2

Molecular Weight

334.14 g/mol

IUPAC Name

4-bromo-1-[(4-fluorophenyl)methyl]indole-2,3-dione

InChI

InChI=1S/C15H9BrFNO2/c16-11-2-1-3-12-13(11)14(19)15(20)18(12)8-9-4-6-10(17)7-5-9/h1-7H,8H2

InChI Key

ZDEHBNQLEFADRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)C(=O)N2CC3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-bromoindoline-2,3-dione (200 mg, 0.89 mmol) in 5 ml DMF was added 4-Fluorobenzylbromide (0.120 ml, 0.98 mmol) then add NaH (35 mg, 0.89 mmol) and stir at room temperature overnight. Work up by adding water and EtOAc and extract three times with EtOAc. Pool all organics and wash one time with brine then dry over sodium sulfate, filter and concentrate to dryness. The residue was purified by chromatography over silica gel (eluted with Hexanes/EtOAc 99:1 to 50:50) to provide 270 mg (90%) of product.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

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